molecular formula C9H15N3O B256411 3-[(4,6-Dimethylpyrimidin-2-yl)amino]propan-1-ol

3-[(4,6-Dimethylpyrimidin-2-yl)amino]propan-1-ol

Cat. No. B256411
M. Wt: 181.23 g/mol
InChI Key: GMIIYAYIGJUBRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4,6-Dimethylpyrimidin-2-yl)amino]propan-1-ol is a chemical compound that has been extensively studied for its potential use in scientific research. It is a pyrimidine derivative that has been synthesized using various methods, and has been found to have a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 3-[(4,6-Dimethylpyrimidin-2-yl)amino]propan-1-ol is not fully understood, but it is thought to act as a modulator of cellular signaling pathways. It has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth, differentiation, and survival. It has also been found to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 3-[(4,6-Dimethylpyrimidin-2-yl)amino]propan-1-ol has a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and modulate immune function. It has also been shown to affect glucose metabolism and insulin sensitivity, and to have potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(4,6-Dimethylpyrimidin-2-yl)amino]propan-1-ol in lab experiments is its relatively simple synthesis method. It is also a well-studied compound, with a range of established research applications. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 3-[(4,6-Dimethylpyrimidin-2-yl)amino]propan-1-ol. One area of focus could be on further elucidating its mechanism of action, which could provide insights into its potential therapeutic uses. Another area of research could be on developing analogs of this compound with improved pharmacological properties. Additionally, it could be investigated for its potential use in treating metabolic disorders such as diabetes and obesity, as well as neurodegenerative diseases such as Alzheimer's and Parkinson's.

Synthesis Methods

3-[(4,6-Dimethylpyrimidin-2-yl)amino]propan-1-ol can be synthesized using various methods, including the reaction of 4,6-dimethylpyrimidin-2-amine with 3-chloropropan-1-ol in the presence of a base such as potassium carbonate. Other methods include the reaction of 4,6-dimethylpyrimidin-2-amine with various aldehydes followed by reduction with sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

This compound has been used in a range of scientific research applications, including as a substrate for enzymes such as cytochrome P450, as a ligand for G protein-coupled receptors, and as a tool for studying the effects of pyrimidine derivatives on cellular signaling pathways. It has also been investigated for its potential use in drug discovery and development.

properties

Product Name

3-[(4,6-Dimethylpyrimidin-2-yl)amino]propan-1-ol

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

3-[(4,6-dimethylpyrimidin-2-yl)amino]propan-1-ol

InChI

InChI=1S/C9H15N3O/c1-7-6-8(2)12-9(11-7)10-4-3-5-13/h6,13H,3-5H2,1-2H3,(H,10,11,12)

InChI Key

GMIIYAYIGJUBRE-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)NCCCO)C

Canonical SMILES

CC1=CC(=NC(=N1)NCCCO)C

Origin of Product

United States

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